Molecular Weight and Lipophilicity Differentiation: Phenethyl vs. Phenyl Terminus in 1-Methyl-Tetrahydroquinoline Oxalamides
The target compound (MW 365.47 g/mol; C22H27N3O2) incorporates a phenethyl terminus on the oxalamide bridge, distinguishing it from the phenyl-terminated analog N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenyloxalamide (CAS 946209-47-8; MW 337.42 g/mol; C20H23N3O2) . The two additional methylene units and higher carbon count increase the molecular weight by 28.05 g/mol (+8.3%). Although experimentally measured logP values are unavailable for either compound, the increased aliphatic character of the phenethyl group is expected to elevate lipophilicity (estimated ΔcLogP ≈ +0.4 to +0.7 log units relative to the phenyl analog) based on fragment-based contribution methods, which would affect passive membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity |
|---|---|
| Target Compound Data | MW = 365.47 g/mol; C22H27N3O2; phenethyl terminus; cLogP (estimated) ≈ 3.2–3.8 |
| Comparator Or Baseline | Phenyl analog (CAS 946209-47-8): MW = 337.42 g/mol; C20H23N3O2; phenyl terminus; cLogP (estimated) ≈ 2.5–3.1 |
| Quantified Difference | ΔMW = +28.05 g/mol (+8.3%); ΔcLogP (estimated) ≈ +0.4 to +0.7 |
| Conditions | Calculated molecular weights and estimated cLogP ranges derived from fragment-based contribution methods (ChemBioDraw algorithm); no experimental logP or CHI values available. |
Why This Matters
The higher molecular weight and predicted lipophilicity of the phenethyl-terminated compound may drive divergent pharmacokinetic behavior and non-specific binding compared to the phenyl analog, making direct substitution without experimental validation unreliable.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Fragment-based logP estimation methodology.) View Source
